molecular formula C12H18N2O4 B14876669 N-(2,2-diethoxyethyl)-2-nitroaniline

N-(2,2-diethoxyethyl)-2-nitroaniline

Cat. No.: B14876669
M. Wt: 254.28 g/mol
InChI Key: AHOMOWWOOOINPW-UHFFFAOYSA-N
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Description

N-(2,2-Diethoxyethyl)-2-nitroaniline is a nitroaniline derivative characterized by a 2-nitroaniline backbone substituted with a diethoxyethyl group at the amino nitrogen.

Properties

Molecular Formula

C12H18N2O4

Molecular Weight

254.28 g/mol

IUPAC Name

N-(2,2-diethoxyethyl)-2-nitroaniline

InChI

InChI=1S/C12H18N2O4/c1-3-17-12(18-4-2)9-13-10-7-5-6-8-11(10)14(15)16/h5-8,12-13H,3-4,9H2,1-2H3

InChI Key

AHOMOWWOOOINPW-UHFFFAOYSA-N

Canonical SMILES

CCOC(CNC1=CC=CC=C1[N+](=O)[O-])OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-diethoxyethyl)-2-nitroaniline typically involves the reaction of 2-nitroaniline with 2,2-diethoxyethanol under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-(2,2-diethoxyethyl)-2-nitroaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(2,2-diethoxyethyl)-2-nitroaniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,2-diethoxyethyl)-2-nitroaniline involves its interaction with biological molecules. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aniline Ring

(a) N,N-Dimethyl-2-nitroaniline
  • Structure: A dimethylamino group replaces the diethoxyethyl chain.
  • Key Data :
    • Molecular formula: C₈H₁₀N₂O₂
    • Average mass: 166.18 g/mol
    • Properties: Higher hydrophobicity due to methyl groups; reduced solubility in polar solvents compared to diethoxyethyl analogs.
(b) N-(4-Methoxyphenyl)-2-nitroaniline
  • Structure : Methoxy substituent on the para position of the aniline ring.
  • Key Data :
    • Molecular formula: C₁₃H₁₂N₂O₃
    • Average mass: 244.25 g/mol
    • Properties: Enhanced resonance stabilization due to methoxy’s electron-donating effect; nitro group in ortho position may sterically hinder interactions .
(c) 2-Fluoro-N-(2-hydroxyethyl)-4-nitroaniline
  • Structure : Fluorine substituent on the aromatic ring and a hydroxyethyl chain.
  • Key Data :
    • Molecular formula: C₈H₈FN₂O₃
    • Average mass: 200.17 g/mol
    • Properties: Fluorine increases electronegativity, while the hydroxyethyl group enhances hydrogen-bonding capacity .

Variations in the Alkyl Chain on the Amino Nitrogen

(a) N-(2,2-Diethoxyethyl)-4-fluoroaniline
  • Structure : Diethoxyethyl chain with a para-fluoro substituent.
  • Key Data: Molecular formula: C₁₂H₁₈FNO₂ Average mass: 227.28 g/mol Properties: Diethoxyethyl improves solubility in non-polar solvents; fluorine enhances stability against oxidation .
(b) N-(2-(2-Aminoethoxy)ethyl)-2,4-dinitroaniline
  • Structure: Aminoethoxyethyl chain with dinitro substitution.
  • Key Data: Molecular formula: C₁₀H₁₄N₄O₅ Average mass: 270.24 g/mol Properties: Dual nitro groups increase acidity; aminoethoxyethyl may facilitate coordination with metal catalysts .

Comparative Data Table

Compound Name Molecular Formula Average Mass (g/mol) Key Substituents Notable Properties
N-(2,2-Diethoxyethyl)-2-nitroaniline C₁₂H₁₈N₂O₄ 254.28 (estimated) Diethoxyethyl, 2-nitro High solubility in ethers, moderate acidity
N,N-Dimethyl-2-nitroaniline C₈H₁₀N₂O₂ 166.18 Dimethylamino, 2-nitro Hydrophobic, electron-donating substituent
N-(4-Methoxyphenyl)-2-nitroaniline C₁₃H₁₂N₂O₃ 244.25 Methoxy (para), 2-nitro Resonance-stabilized, steric hindrance
N-(2,2-Diethoxyethyl)-4-fluoroaniline C₁₂H₁₈FNO₂ 227.28 Diethoxyethyl, 4-fluoro Enhanced oxidative stability

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